molecular formula C9H11ClFN B2623918 (4-Fluorocuban-1-yl)methanamine hydrochloride CAS No. 2109049-60-5

(4-Fluorocuban-1-yl)methanamine hydrochloride

Cat. No.: B2623918
CAS No.: 2109049-60-5
M. Wt: 187.64
InChI Key: CWUDNPFJCQDZOR-UHFFFAOYSA-N
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Description

(4-Fluorocuban-1-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H11ClFN. It is a derivative of cubane, a highly strained hydrocarbon with a cubic structure. The presence of a fluorine atom and a methanamine group in the cubane framework makes this compound unique and of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorocuban-1-yl)methanamine hydrochloride typically involves the fluorination of cubane derivatives followed by the introduction of the methanamine group. One common method includes the reaction of cubane with a fluorinating agent such as Selectfluor to introduce the fluorine atom. The resulting fluorocubane is then subjected to a nucleophilic substitution reaction with methanamine under controlled conditions to yield (4-Fluorocuban-1-yl)methanamine. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques .

Chemical Reactions Analysis

Types of Reactions

(4-Fluorocuban-1-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

(4-Fluorocuban-1-yl)methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Fluorocuban-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom and methanamine group can participate in hydrogen bonding and electrostatic interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it may interact with multiple biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Fluorocuban-1-yl)methanamine hydrochloride stands out due to its cubane core, which imparts significant strain and unique reactivity compared to other fluorinated amines. This structural feature makes it a valuable compound for studying the effects of molecular strain on chemical reactivity and biological activity .

Properties

IUPAC Name

(4-fluorocuban-1-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN.ClH/c10-9-5-2-6(9)4-7(9)3(5)8(2,4)1-11;/h2-7H,1,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUDNPFJCQDZOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C12C3C4C1C5C2C3C45F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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